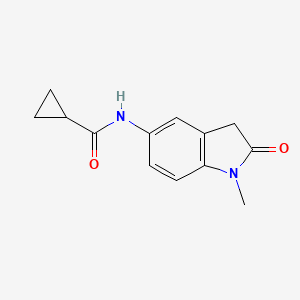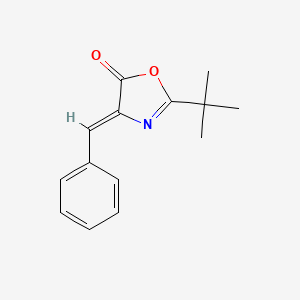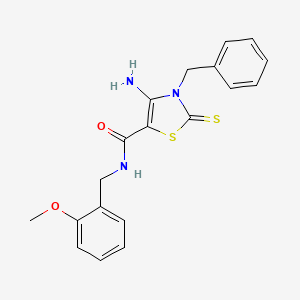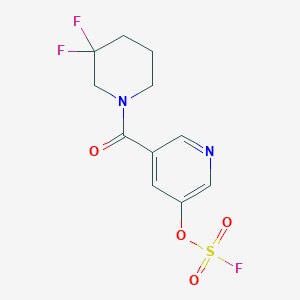
N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Molecular Structure Analysis
The molecular structure of indole derivatives was elucidated by means of spectral (FT-IR, 1H- and 13C-NMR and mass) analysis .
Chemical Reactions Analysis
Indole derivatives have been found to undergo electrophilic substitution readily due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
Indole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Applications De Recherche Scientifique
Antitumor Activity
The compound has been investigated for its potential as an antitumor agent. Researchers synthesized two series of novel derivatives: (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides . These compounds demonstrated notable cytotoxicity against three human cancer cell lines: colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Notably, some compounds exhibited cytotoxicity equal to or even superior to the positive control PAC-1, a procaspase-3 activating compound. Among them, compound 4o stood out as the most potent, being three- to five-fold more cytotoxic than PAC-1 in the tested cancer cell lines. Further research may explore this compound as a template for novel anticancer agents.
Cell Cycle Regulation
Abnormal cell cycle progression contributes to tumor formation. The representative compounds 4f, 4h, 4n, 4o , and 4p (especially 4o ) were found to accumulate U937 cells in the S phase and induce late cellular apoptosis. Understanding their effects on cell cycle regulation could provide insights into potential therapeutic strategies .
Apoptosis Modulation
Apoptosis, or programmed cell death, plays a crucial role in maintaining tissue homeostasis. Dysregulation of apoptosis contributes to cancer development. The compound’s ability to induce apoptosis in cancer cells warrants further investigation. Researchers have explored its impact on apoptotic pathways, including caspases, which are key enzymes involved in apoptosis . Targeting these pathways remains a promising avenue for anticancer drug development.
Anti-HIV-1 Activity (Related Indole Derivatives)
While not directly related to the compound, indole derivatives have shown diverse biological potential. For instance, Kasralikar et al. reported novel indolyl and oxochromenyl xanthenone derivatives with anti-HIV-1 activity . Although this specific compound was not studied for its anti-HIV properties, the broader class of indole derivatives continues to be of interest in drug discovery.
Molecular Docking Studies
Given its structural features, conducting molecular docking studies could provide insights into potential protein targets. Researchers could explore its interactions with relevant proteins, such as those involved in cancer pathways or other cellular processes.
Do T. M. Dung et al. (2022). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports, 12(1), 1-14. Read more Kasralikar et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-8. Read more
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-15-11-5-4-10(6-9(11)7-12(15)16)14-13(17)8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYSXYDLZORWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2546653.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546654.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2546655.png)
![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2546658.png)
![6-Fluoro-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2546660.png)


![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2546665.png)
![2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2546666.png)


![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2546669.png)
